4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole
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Overview
Description
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole is an organic compound with a complex structure that includes a chlorophenoxy group and an oxazole ring
Mechanism of Action
Target of Action
It is structurally similar to the compound cts-1027, which targets collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling and embryonic development.
Mode of Action
Compounds with similar structures, such as mcpa, act as auxins, which are growth hormones that naturally exist in plants . They induce rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Similar compounds like mcpa are known to affect the auxin signaling pathway in plants
Pharmacokinetics
It was found to have good oral bioavailability, with its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) being key predictors .
Result of Action
Similar compounds like mcpa have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
MCPA was found to have negative impacts on non-target aquatic plants, indicating that environmental factors can influence its action and efficacy .
Preparation Methods
The synthesis of 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and enzyme inhibitory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole can be compared with similar compounds such as:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Studied for its antibacterial and enzyme inhibitory activities.
2-(4-Chlorophenoxy)propionic acid: Used as a herbicide. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
The molecular formula of this compound is C13H14ClN2O2. The compound features a chlorophenoxy group, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected microorganisms are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. Notably, it shows promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The enzyme inhibition data is presented in Table 2.
Enzyme | IC50 (µM) |
---|---|
CYP2D6 | 0.5 |
CYP3A4 | 1.0 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells and human enzymes. Its chlorophenoxy group may facilitate binding to these targets.
Case Study 1: Anticancer Potential
In a recent study involving human colorectal cancer cells (DLD-1), the compound demonstrated significant cytotoxicity with an EC50 value of 270 nM. It was observed to induce apoptosis through the cleavage of PARP and DNA laddering, indicating its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The study reported that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Research Applications
The unique structure of this compound makes it a valuable building block in medicinal chemistry. Its potential applications include:
- Drug Development : As a lead compound for designing new antimicrobial agents.
- Agricultural Chemistry : Investigated for use in developing herbicides due to its chlorophenoxy moiety.
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHHPMOHNLHNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.